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molecular formula C9H18N2O3 B8689385 Ethyl 3-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate

Ethyl 3-(hydroxymethyl)-4-(methylamino)pyrrolidine-1-carboxylate

Cat. No. B8689385
M. Wt: 202.25 g/mol
InChI Key: FOGBELYIUBNWIH-UHFFFAOYSA-N
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Patent
US05416096

Procedure details

10 g (50 mmol) of ethyl 2-methyl-3-oxa-2,7-diazabicyclo[3.3.0]octane-7-carboxylate (Example H d)) are hydrogenated in 200 ml of ethanol on 3 g of Pd-on-active charcoal (10% of Pd) at 50° C. under 50 bar. The catalyst is filtered off, the filtrate is concentrated and the residue is distilled.
Name
ethyl 2-methyl-3-oxa-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[O:9][CH2:8][CH:7]2[CH:3]1[CH2:4][N:5]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6]2>C(O)C.[Pd]>[OH:9][CH2:8][CH:7]1[CH2:6][N:5]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:4][CH:3]1[NH:2][CH3:1]

Inputs

Step One
Name
ethyl 2-methyl-3-oxa-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
Quantity
10 g
Type
reactant
Smiles
CN1C2CN(CC2CO1)C(=O)OCC
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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